5-bromo-4-fluoro-1H-indazole
Overview
Description
5-bromo-4-fluoro-1H-indazole: is a heterocyclic compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol . It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of bromine and fluorine atoms on the indazole ring, which can significantly influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Indazole compounds have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Mode of Action
It is known that indazole compounds can interact with their targets and cause changes that can lead to the treatment of diseases .
Biochemical Pathways
The inhibition, regulation, and modulation of kinases such as chk1, chk2, and h-sgk by indazole compounds can affect various biochemical pathways .
Result of Action
The interaction of indazole compounds with their targets can lead to changes at the molecular and cellular level .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-fluoro-1H-indazole typically involves the substitution reactions on the indazole ring. One common method includes the bromination and fluorination of the indazole precursor . The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
Chemistry: 5-bromo-4-fluoro-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: The compound has been studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
- 5-chloro-4-fluoro-1H-indazole
- 4-fluoro-3-iodo-1H-indazole
- Methyl 4-fluoro-1H-indazole-6-carboxylate
Uniqueness: 5-bromo-4-fluoro-1H-indazole is unique due to the specific positioning of the bromine and fluorine atoms on the indazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-4-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOQUFUSNSCGHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670345 | |
Record name | 5-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-85-7 | |
Record name | 5-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-fluoro-1h-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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